Product packaging for Diglycyl-histidine-N-methylamide(Cat. No.:CAS No. 59681-15-1)

Diglycyl-histidine-N-methylamide

Cat. No.: B1237935
CAS No.: 59681-15-1
M. Wt: 282.3 g/mol
InChI Key: XGRGKLVCQQEWBT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diglycyl-histidine-N-methylamide is a synthetic tripeptide derivative designed for advanced biochemical and pharmacological research. This compound features a C-terminal methylamide modification and incorporates a histidine residue, known for its unique metal-chelating properties due to the imidazole side chain. The primary research value of histidine-containing peptides like this one lies in their ability to interact with metal ions. The imidazole ring in histidine can coordinate to zinc and other metal cations, a property that is fundamental in many biological systems . This mechanism suggests potential application as an inhibitor for zinc-dependent enzymes. Recent studies on novel poly-histidine-poly-glycine peptides have demonstrated their effectiveness in disrupting the zinc ion coordination sphere in the catalytic domain of matrix metalloproteinases (MMPs), thereby inhibiting their enzymatic activity . This points to the potential of this compound as a tool compound for studying MMP-related processes, such as extracellular matrix remodeling, cell migration, and angiogenesis . Furthermore, the structure of this peptide makes it a candidate for studying metal-catalyzed reactions and platinum complex migration. Research on similar peptides has shown that platinum(II) complexes can undergo intramolecular migration from sulfur-containing residues to the histidine imidazole ring, which is valuable for designing new complexes for selective protein modification . This product is provided as a high-purity synthetic material. It is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N6O3 B1237935 Diglycyl-histidine-N-methylamide CAS No. 59681-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59681-15-1

Molecular Formula

C11H18N6O3

Molecular Weight

282.3 g/mol

IUPAC Name

(2S)-N-[2-[(2-aminoacetyl)amino]acetyl]-3-(1H-imidazol-5-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C11H18N6O3/c1-13-8(2-7-4-14-6-16-7)11(20)17-10(19)5-15-9(18)3-12/h4,6,8,13H,2-3,5,12H2,1H3,(H,14,16)(H,15,18)(H,17,19,20)/t8-/m0/s1

InChI Key

XGRGKLVCQQEWBT-QMMMGPOBSA-N

SMILES

CNC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)CN

Isomeric SMILES

CN[C@@H](CC1=CN=CN1)C(=O)NC(=O)CNC(=O)CN

Canonical SMILES

CNC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)CN

Synonyms

diglycyl-histidine-N-methylamide
diglycyl-L-histidine-N-methylamide
Gly-Gly-His-N-methylamide

Origin of Product

United States

Selection of Coupling Reagents and Additives:the Choice of Coupling Reagent is Critical for Minimizing Epimerization.mdpi.com

Carbodiimides and Additives: Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common but can cause significant epimerization. u-tokyo.ac.jp To suppress this, additives are used. While 1-hydroxybenzotriazole (B26582) (HOBt) has been a standard, ethyl cyanohydroxyiminoacetate (Oxyma) is also a highly popular and effective reagent for preventing racemization. researchgate.net

Uronium/Onium Salts: Reagents like HBTU, while effective for coupling, can generate HOBt as a byproduct, which helps to reduce epimerization. peptide.com

Low-Epimerization Reagents: Coupling reagents such as DEPBT and ynamides have been shown to produce low levels of epimerization while maintaining good reaction efficiency. mdpi.com

Metal Salt Additives: The simultaneous use of Cu(II) salts (e.g., CuCl₂) with HOBt during carbodiimide-mediated coupling has been shown to be exceptionally effective, reducing epimerization to less than 0.1% in model systems. nih.gov This combination is effective even when coupling to sterically hindered or N-methylated amino acids. nih.gov

Reaction Conditions:controlling the Reaction Environment is Another Key Factor in Preventing Epimerization.

Base: The choice of base used during the coupling step is crucial. Strong, non-nucleophilic bases are preferred. For instance, using 2,4,6-trimethylpyridine (B116444) (TMP) has been demonstrated to result in high coupling efficiency with low epimerization. nih.gov

Solvent: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like dimethylformamide (DMF) can increase the rate of epimerization. u-tokyo.ac.jp In some cases, a solvent mixture such as chloroform (B151607) and trifluoroethanol can be used to dissolve the peptide while suppressing epimerization. u-tokyo.ac.jp

Temperature: Lowering the reaction temperature is a general strategy to reduce the rate of epimerization. u-tokyo.ac.jp

Structural Factors:the Amino Acid Sequence Itself Can Influence the Propensity for Epimerization.

Steric Hindrance: Amino acids with sterically hindered side chains, such as valine and isoleucine, are more prone to epimerization. u-tokyo.ac.jp Therefore, coupling at a hindered amino acid residue should be approached with caution. u-tokyo.ac.jp

Glycosylation: The presence of a glycan on an amino acid side chain can enhance the rate of epimerization compared to its non-glycosylated counterpart. nih.gov This is attributed to a combination of faster epimerization rates and slower peptide coupling rates. nih.gov

StrategyMethod/ReagentRationale
Coupling Reagents Use of additives like Oxyma or HOBt with carbodiimides. researchgate.netnih.govSuppresses the formation or racemization of the oxazolone (B7731731) intermediate.
Use of low-epimerization reagents like DEPBT or ynamides. mdpi.comThese reagents activate the carboxylic acid via a pathway less prone to epimerization.
Addition of Cu(II) salts with HOBt. nih.govForms a complex that prevents epimerization with high efficiency.
Reaction Conditions Use of specific bases like 2,4,6-trimethylpyridine (B116444) (TMP). nih.govOptimizes the basicity to favor peptide coupling over epimerization.
Choice of less polar solvents. u-tokyo.ac.jpReduces the stabilization of the transition state leading to epimerization.
Lowering reaction temperature. u-tokyo.ac.jpSlows the rate of the epimerization side reaction.

Metal Ion Coordination Chemistry and Chelating Properties of Diglycyl Histidine N Methylamide

Stoichiometry and Stability of Metal-Diglycyl-histidine-N-methylamide Complexes

The stoichiometry and stability of the complexes formed between Diglycyl-histidine-N-methylamide and various metal ions are fundamental to understanding their chemical behavior in solution. These properties are typically investigated using techniques such as potentiometric pH titration, which provides data on the formation constants of the complexes.

Potentiometric pH titration is a powerful method used to determine the stability constants of metal complexes. researchgate.netscirp.org By monitoring the pH of a solution containing the peptide and a metal ion as a titrant (usually a strong base) is added, the protonation constants of the ligand and the stability constants of the resulting metal complexes can be calculated. researchgate.netscirp.org

For peptides similar to this compound, such as Glycyl-glycyl-histidine (GGH), potentiometric studies have revealed the formation of various complex species depending on the pH of the solution. The stability of these complexes follows the Irving-Williams series, which is a general trend for the stability of divalent metal ion complexes. The stability constants for Cu(II) complexes are generally the highest, reflecting a strong affinity. nih.govresearchgate.net

Table 1: Stability Constants (log β) for Cu(II) and Ni(II) Complexes with Related Peptides

This table presents representative data for closely related peptides to infer the properties of this compound complexes. The exact values for this compound may vary.

Metal IonLigandComplex Specieslog β
Cu(II)Glycyl-histidineCuL8.65
CuL₂15.35
CuH₋₁L-1.74
Ni(II)Glycyl-histidineNiL6.80
NiL₂12.21
Cu(II)Glycyl-glycyl-histidineCuL5.31
CuH₋₁L0.65
CuH₋₂L-4.64
Ni(II)Glycyl-glycyl-histidineNiL4.25
NiH₋₂L-11.51

Data sourced from studies on similar histidine-containing peptides.

Spectroscopic techniques are crucial for characterizing the electronic and geometric structures of metal-peptide complexes.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to monitor the formation of metal complexes and to gain insights into the coordination environment of the metal ion. For Cu(II) complexes with peptides, the d-d transitions are sensitive to the number and type of coordinating ligands. For instance, the complexation of Cu(II) with Glycyl-glycyl-histidine results in a shift in the absorption maximum to shorter wavelengths as the pH increases, which corresponds to the deprotonation and coordination of amide nitrogens. researchgate.netresearchgate.net A similar behavior would be expected for this compound. For Ni(II) complexes, the formation of square-planar species at higher pH is often indicated by the appearance of a characteristic absorption band around 450 nm.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II). mdpi.com The EPR parameters, namely the g-values and the hyperfine coupling constants (A), provide detailed information about the coordination geometry and the nature of the donor atoms. For Cu(II) complexes with histidine-containing peptides, EPR studies have confirmed that the coordination environment changes with pH. At physiological pH, a square-planar or square-pyramidal geometry is common for Cu(II) complexes. nih.govnih.gov The superhyperfine splitting patterns can also reveal the number of coordinating nitrogen atoms. researchgate.netspecman4epr.com

X-ray Absorption Spectroscopy (XAS): XAS provides information about the local structure around the metal ion, including bond distances and coordination numbers. This technique has been used to study Cu(II) binding in various peptides and proteins, confirming the involvement of histidine imidazole (B134444) groups in the coordination sphere. nih.gov

Table 2: Representative Spectroscopic Data for Cu(II)-Peptide Complexes

This table provides typical spectroscopic parameters for Cu(II) complexes with related histidine-containing peptides.

Data compiled from various spectroscopic studies on Cu(II)-peptide complexes.

Identification of Metal Binding Sites and Coordination Geometries

The amino acid sequence and terminal groups of this compound dictate the potential metal binding sites and the resulting coordination geometries. The primary binding sites are the N-terminal amino group, the amide nitrogens of the peptide backbone, and the imidazole ring of the histidine residue. nih.govnih.gov

The imidazole side chain of histidine is a key player in the metal-coordinating properties of this peptide. nih.govnih.gov It is one of the strongest metal ion coordinators among the natural amino acids. nih.gov The deprotonated imidazole nitrogen can act as a potent donor for a wide range of transition metal ions, including Cu(II), Ni(II), and Zn(II). nih.govnih.gov In peptides where histidine is not the N-terminal residue, the imidazole nitrogen often serves as an anchoring site for metal ion binding. researchgate.net The geometry of interaction is specific, with the metal ion typically lying in the plane of the imidazole ring. nih.gov

The glycyl residues and the terminal N-methylamide group also play a significant role in the coordination of metal ions. The N-terminal amino group is a primary binding site, especially at lower pH values. As the pH increases, the amide nitrogens of the glycyl moieties can be deprotonated and coordinate to the metal ion, leading to the formation of stable chelate rings. This cooperative deprotonation and coordination is a hallmark of peptide-metal interactions. researchgate.net

For a tripeptide like this compound, a common coordination mode with Cu(II) at physiological pH would involve the N-terminal amino group, the two deprotonated amide nitrogens from the glycine (B1666218) backbone, and the imidazole nitrogen of histidine, forming a stable square-planar complex. researchgate.net

Comparative Analysis with Native Metal Transport Peptides (e.g., Human Serum Albumin Mimicry)

Small synthetic peptides like this compound are often designed to mimic the metal-binding sites of larger proteins. A key example is the N-terminal site of human serum albumin (HSA), which is a major carrier of Cu(II) and Ni(II) in the blood. nih.govnih.govkactusbio.com The amino acid sequence at the N-terminus of HSA is Asp-Ala-His-Lys (DAHK), which provides a high-affinity binding site for these metal ions.

The Gly-Gly-His sequence is a well-established mimic of the N-terminal binding site of HSA. researchgate.net The coordination in these mimics involves the N-terminal amino group, the two intervening amide nitrogens, and the imidazole nitrogen of the histidine at the third position. This creates a square-planar {NH₂, 2N⁻, NIm} coordination environment that is very similar to that of the native HSA site. This compound, with its identical peptide backbone, is also an excellent candidate for mimicking this site.

The study of such mimics provides valuable insights into the mechanisms of metal transport and the factors that govern the affinity and selectivity of metal-protein interactions. nih.govresearchgate.net By comparing the thermodynamic stability and spectroscopic properties of the metal complexes of these synthetic peptides with those of the native protein, a deeper understanding of the biological chemistry of metal ions can be achieved.

Ligand Exchange Kinetics and Thermodynamics in Aqueous Systems

The study of ligand exchange kinetics and thermodynamics of metal complexes in aqueous solutions provides crucial insights into their stability, reactivity, and biological activity. Due to a lack of direct studies on this compound, this section will focus on the well-documented data for the closely related tripeptide, Glycylglycyl-L-histidine (Gly-Gly-His). The C-terminal carboxylate group of Gly-Gly-His is replaced by an N-methylamide group in the subject compound, a modification that is expected to influence the electronic properties and coordination behavior, though the fundamental coordination sites remain the same. The data presented for Gly-Gly-His, therefore, serves as a valuable model to approximate the behavior of this compound.

Research into the coordination chemistry of Gly-Gly-His with various metal ions, particularly copper(II) and nickel(II), has established that the tripeptide can act as a tetradentate ligand. The primary coordination sites are the N-terminal amino group, the two deprotonated amide nitrogens, and the N3 nitrogen of the imidazole ring of the histidine residue.

Thermodynamic Stability

The thermodynamic stability of metal complexes with Gly-Gly-His is typically quantified by their stability constants (log β). These constants are determined potentiometrically and provide a measure of the strength of the metal-ligand interaction at equilibrium.

For the complexation of copper(II) and nickel(II) with Gly-Gly-His, a series of equilibria are observed, leading to the formation of different complex species depending on the pH of the solution. At a 1:1 ligand-to-metal ratio, the purple copper(II) complex, [CuLH-2]⁻, is the predominant species above pH 7, while the yellow planar nickel(II) complex, [NiLH-2]⁻, is dominant above pH 8. nih.gov

Species log β
[NiLH]²⁺ 11.33 (± 0.02)
[NiL]⁺ 4.74 (± 0.06)
[NiLH₋₂]⁻ -6.93 (± 0.01)

Data from Hay, R. W., Hassan, M. M., & You-Quan, C. (1993). Kinetic and thermodynamic studies of the copper(II) and nickel(II) complexes of glycylglycyl-L-histidine. Journal of Inorganic Biochemistry, 52(1), 17-25. nih.gov

Ligand Exchange Kinetics

Kinetic studies on the displacement of the tripeptide ligand from its metal complexes provide information about the lability of the complex and the mechanisms of ligand exchange. The displacement of Gly-Gly-His from its nickel(II) complex by another ligand, such as L-histidine, has been investigated. nih.gov

The ligand exchange reaction was found to proceed via two main pathways: a slow solvolytic (water-assisted) reaction and a more significant pathway that is first-order in the hydrogen ion concentration. This indicates that the dissociation of the complex is acid-catalyzed. The rate of the reaction was observed to be largely independent of the concentration of the incoming L-histidine ligand. nih.gov

This observation suggests that the rate-determining step of the ligand exchange process is the proton-assisted cleavage of the first nickel(II)-peptide nitrogen bond. Once this initial bond is broken, the rest of the peptide rapidly unwraps from the metal center, and the incoming ligand can then coordinate.

The proposed mechanism for the acid-assisted ligand displacement can be summarized as follows:

Protonation: A proton attacks one of the coordinated nitrogen atoms of the peptide, likely a deprotonated amide nitrogen, weakening the metal-ligand bond.

Rate-Determining Step: The protonated nickel(II)-peptide bond breaks, initiating the dissociation of the tripeptide ligand.

Rapid Unwrapping and Coordination: The remainder of the peptide ligand quickly detaches from the nickel(II) ion, and the incoming ligand (L-histidine) coordinates to the metal center.

The C-terminal N-methylamide group of this compound is not directly involved in coordination in the primary complex. However, its electronic influence could subtly affect the strength of the other metal-ligand bonds and, consequently, the rate of ligand exchange. Further experimental studies would be necessary to quantify these effects.

Mechanistic Studies of Biomolecular Interactions and Recognition in Vitro

Interaction with Enzymes: Substrate Recognition and Inhibition Mechanisms (In Vitro)

The imidazole (B134444) ring of histidine is a versatile functional group in enzyme catalysis, often acting as a general acid-base catalyst, a nucleophile, or a metal ligand. nih.govnih.gov Modifications to the histidine structure, such as Nδ-substitution, can modulate the electronic properties and steric environment of the catalytic center, thereby influencing enzyme activity and specificity. nih.gov

Investigation of Enzyme Specificity and Catalytic Modulation

The specificity of enzymes for their substrates is a critical aspect of their function. In the context of peptidases, the nature of the amino acid residues at and near the cleavage site plays a pivotal role in recognition and catalysis. Studies involving analogs of substrates can provide valuable insights into these mechanisms.

For instance, the role of specific residues in determining substrate specificity has been explored in aminopeptidases. Aminopeptidase (B13392206) A (APA), a zinc metalloprotease, demonstrates a preference for N-terminal acidic amino acid residues. Site-directed mutagenesis studies have revealed that a conserved histidine residue (His450 in mouse APA) is crucial for this specificity. researchgate.net This histidine, in conjunction with a calcium ion, is thought to interact with the P1 carboxylate side chain of the substrate, thereby contributing to the enzyme's preference for acidic residues. researchgate.net

Furthermore, the introduction of unnatural histidine analogs into enzyme active sites has been shown to modulate catalytic activity. For example, replacing the catalytic histidine with Nδ-methyl histidine has been successful in enhancing the performance of enzymes like esterases and heme-dependent enzymes. nih.gov This highlights the potential for fine-tuning enzyme function through subtle modifications of key catalytic residues.

The presence of a histidine moiety can also confer enzyme-like activity to peptide nanomaterials. It has been observed that histidine can modulate the self-assembly of certain peptides, leading to the formation of structures with peroxidase-like activity. nih.gov This suggests that the catalytic role of histidine is not limited to traditional enzyme structures but can also be harnessed in the context of engineered biomaterials.

Binding Kinetics and Equilibrium Constants for Enzyme Interactions

The interaction between an enzyme and its substrate or inhibitor can be quantified by determining the binding kinetics (association and dissociation rate constants) and the equilibrium dissociation constant (KD). These parameters provide a measure of the affinity of the interaction.

Various biophysical techniques are employed to measure these constants. For example, stopped-flow rapid mixing and flash photolysis are commonly used to measure the rate constants for ligand binding to heme proteins. nih.gov The kinetics of ligand binding to hexacoordinate hemoglobins (B146990) are often more complex than those of pentacoordinate hemoglobins due to the reversible coordination by a histidine side chain. nih.gov

The following table provides a hypothetical representation of kinetic and equilibrium data for the interaction of a peptide with an enzyme.

Interacting Moleculeskon (M-1s-1)koff (s-1)KD (nM)
Enzyme A + Peptide X1.2 x 1052.5 x 10-42.1
Enzyme A + Peptide Y3.4 x 1041.8 x 10-353
Enzyme B + Peptide X5.6 x 1058.1 x 10-41.4

This table is for illustrative purposes and does not represent actual experimental data for Diglycyl-histidine-N-methylamide.

Structural Basis of Enzyme-Ligand Recognition via Mutagenesis or Analog Studies

Understanding the three-dimensional structure of an enzyme-ligand complex is fundamental to elucidating the mechanism of recognition and catalysis. Site-directed mutagenesis and studies with substrate analogs are powerful tools for probing these structural interactions.

In the case of aminopeptidase A, replacing the conserved His450 with phenylalanine (Phe450) resulted in a significant decrease in catalytic efficiency. researchgate.net Kinetic analysis of this mutant enzyme showed a 25-fold increase in the Km for the substrate, indicating a substantial reduction in substrate binding affinity. researchgate.net This finding strongly suggests that His450 is directly involved in substrate binding. researchgate.net

Similarly, the creation of designed ligand-binding proteins has demonstrated the importance of specific hydrogen-bonding interactions. For a computationally designed protein with high affinity for a specific steroid, mutation of the tyrosine and histidine residues involved in hydrogen bonding to the nearly isosteric phenylalanine resulted in a significant reduction or complete loss of binding. nih.gov This underscores the critical role of precisely positioned hydrogen bond donors and acceptors in achieving high-affinity and selective ligand recognition. nih.gov

Receptor Binding and Ligand Recognition Studies (Cell-Free Systems)

Cell-free protein synthesis systems have emerged as valuable platforms for the production and functional characterization of receptors and other proteins, offering a more rapid and accessible alternative to traditional cell-based expression. nih.govmdpi.com These systems are particularly useful for studying ligand-receptor interactions in a controlled environment, free from the complexities of the cellular milieu.

Quantitative Assessment of Binding Affinity and Selectivity

The affinity and selectivity of a ligand for its receptor are key determinants of its biological activity. Cell-free systems, coupled with various biophysical techniques, allow for the precise measurement of these parameters. For instance, the binding affinity, often expressed as the dissociation constant (KD), can be determined by titrating the ligand against the receptor and measuring the extent of complex formation.

Studies on designed proteins have shown that high selectivity can be programmed through specific hydrogen-bonding interactions and control of non-polar contacts. nih.gov For example, a designed protein showed high selectivity for its target steroid over other structurally related steroids. nih.gov Mutating the residues responsible for these designed interactions led to a decrease in affinity for the primary ligand and an increase in affinity for more hydrophobic steroids, demonstrating the ability to reprogram selectivity. nih.gov

The following table illustrates a hypothetical comparison of binding affinities for a ligand with different receptors.

LigandReceptorKD (nM)
Ligand AReceptor 115
Ligand AReceptor 2250
Ligand AReceptor 3>1000

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Biophysical Characterization of Ligand-Receptor Complex Formation (e.g., ITC, SPR)

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful biophysical techniques used to characterize the thermodynamics and kinetics of ligand-receptor interactions. nih.govreichertspr.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. biorxiv.org This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. researchgate.net ITC is performed with both the ligand and receptor in solution, providing a characterization of the interaction in its native state. reichertspr.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand (analyte) to a receptor (ligate) immobilized on a sensor surface in real-time. reichertspr.comnih.gov SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). researchgate.net This technique is highly sensitive and can be used to analyze a wide range of interactions, from small molecules to large protein complexes. reichertspr.com

The combination of these techniques provides a comprehensive understanding of the molecular recognition process. For example, a study combining SPR and saturation transfer difference (STD) NMR spectroscopy was used to elucidate the fine details of the molecular recognition between L-histidine immobilized on a surface and various polynucleotides. nih.gov

Mapping of Binding Epitopes and Key Interacting Residues

The concept of an epitope is traditionally associated with large antigenic molecules that elicit an antibody response. For a small tripeptide amide like this compound, it is more pertinent to discuss the key residues and functional groups that mediate its interactions with biological targets. While specific epitope mapping studies for this compound are not available in the current scientific literature, insights can be drawn from studies of other small histidine-containing peptides and the fundamental chemistry of its constituent amino acids.

The interactions of such peptides are primarily governed by the physicochemical properties of their residues. The histidine residue, with its imidazole side chain, is particularly versatile. The imidazole ring can participate in a variety of non-covalent interactions that are crucial for molecular recognition. nih.govresearchgate.net These include:

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), allowing it to form specific hydrogen bonds with amino acid side chains, peptide backbones, or other molecules. nih.gov

Coordinate Bonds: The nitrogen atoms of the imidazole ring can act as ligands, forming coordinate bonds with metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). nih.govcnr.it This is a well-established role for histidine residues in the active sites of metalloproteins.

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net

Cation-π Interactions: The imidazole ring can interact favorably with cations when it is in its neutral form. nih.govresearchgate.net

The flanking glycine (B1666218) residues in this compound provide conformational flexibility, allowing the central histidine residue to orient itself optimally for binding within a specific molecular environment. The N-methylamide at the C-terminus neutralizes the negative charge of the carboxyl group, which may influence its interaction profile compared to a free-acid peptide.

Studies on model pentapeptides have highlighted the critical role of histidine's position and orientation in determining binding affinity for metal ions. cnr.it For instance, the stability of nickel ion complexes with pentapeptides was found to be dependent not just on the presence of histidine, but on its placement relative to other amino acids in the sequence. cnr.it In the context of peptide-protein interactions, the specific residues of a target protein that form non-covalent bonds with the peptide would constitute its binding site. Identifying these key interacting residues would require experimental techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling of the peptide-target complex. For example, in the well-studied copper-binding peptide Gly-His-Lys (GHK-Cu), the copper ion is coordinated by the imidazole nitrogen of histidine, the α-amino nitrogen of glycine, and the deprotonated amide nitrogen of the Gly-His peptide bond. wikipedia.org

Table 1: Potential Key Interacting Residues and Interaction Types for this compound

Interacting Molecule/GroupPotential Key Residues/Moieties on TargetType of InteractionReference
MetalloproteinsMetal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺)Coordinate bonding with histidine imidazole nih.govcnr.itwikipedia.org
ProteinsAromatic amino acids (Phe, Tyr, Trp)π-π stacking with histidine imidazole nih.govresearchgate.net
ProteinsCationic residues (e.g., Lys, Arg)Cation-π interaction with neutral histidine nih.govresearchgate.net
Proteins/Nucleic AcidsH-bond donors/acceptorsHydrogen bonding via histidine imidazole nih.gov
ProteinsAsp, Glu, Asn, GlnHydrogen bonding nih.gov

Interactions with Other Biological Macromolecules (e.g., Nucleic Acids, Lipids)

While primarily studied in the context of protein interactions, the constituent parts of this compound suggest potential for interactions with other major classes of biological macromolecules, namely nucleic acids and lipids.

Interactions with Nucleic Acids:

The interaction of peptides with nucleic acids is of significant interest. The histidine residue, being ionizable near physiological pH, can play a crucial role in these interactions. When protonated, the positively charged imidazole ring can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.gov This type of interaction is fundamental to how many proteins recognize and bind to nucleic acids.

Furthermore, the planar imidazole ring of histidine can potentially intercalate between the bases of a nucleic acid duplex or bind in the grooves. nih.gov Studies on melamine (B1676169) and its derivatives, which also feature nitrogen-containing heterocyclic rings, have shown that groove binding via hydrogen bonds is a primary mode of interaction with DNA. nih.gov Thermodynamic studies of these interactions indicated they were enthalpically driven and entropically disfavored, suggesting the formation of specific hydrogen bonds. nih.gov While direct experimental data for this compound is lacking, the principles governing the interactions of other histidine-containing peptides and small molecules with nucleic acids provide a framework for its potential behavior.

Interactions with Lipids:

The interaction of peptides with lipid membranes is critical for many biological processes. The nature of this interaction is dictated by the peptide's amino acid composition and the properties of the lipid bilayer. For a small peptide like this compound, partitioning into the lipid bilayer would depend on a balance of hydrophobic and hydrophilic interactions.

The glycine residues contribute to its polarity, while the histidine residue's behavior would be pH-dependent. In its neutral form, the imidazole side chain is less polar and may favor partitioning into the more hydrophobic core of the membrane. When protonated and charged, it would prefer the more polar headgroup region. Studies on histidine-containing peptides within lipid bilayers have shown that the ionization state of histidine is a key determinant of the peptide's orientation and interaction with the membrane. nih.gov The presence of histidine residues can influence the structure and stability of lipid assemblies. For instance, molecular dynamics simulations of antimicrobial peptides with multiple histidines showed that pairs of histidine residues preferentially associate with the disordered, aqueous environment of pores within the lipid bilayer. wikipedia.org This suggests that even a single histidine, as in this compound, could mediate specific interactions at the lipid-water interface.

Role of this compound in Redox Chemistry (e.g., Antioxidant Mechanisms In Vitro)

A growing body of evidence highlights the antioxidant properties of peptides derived from natural sources. Histidine-containing peptides, in particular, are recognized for their ability to scavenge free radicals and chelate pro-oxidant metal ions. mdpi.comrsc.org The antioxidant capacity of such peptides is often attributed to the unique chemical properties of the histidine imidazole ring. mdpi.com

The proposed antioxidant mechanisms for histidine-containing peptides, which would be applicable to this compound, include:

Hydrogen/Electron Donation: The imidazole ring of histidine can act as a hydrogen or electron donor to neutralize reactive oxygen species (ROS), such as hydroxyl and peroxyl radicals. nih.gov

Metal Ion Chelation: The imidazole ring is an effective chelator of transition metal ions like copper (Cu²⁺) and iron (Fe²⁺). By sequestering these ions, it can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals.

Lipid Peroxyl Radical Trapping: The imidazole ring can trap lipid peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation. mdpi.com

In vitro studies on the related tripeptide Gly-His-Lys (GHK) have demonstrated its ability to quench ROS. nih.gov Similarly, Gly-His dipeptides have shown notable antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.gov The antioxidant effectiveness of a peptide is influenced by its amino acid sequence and composition. rsc.org The presence of hydrophobic amino acids at the N- or C-terminus can also enhance antioxidant activity by improving solubility in lipids and access to lipid-based radicals. mdpi.com

Table 2: In Vitro Antioxidant Activity of a Related Histidine-Containing Dipeptide

CompoundAssayConcentration Range TestedObservationReference
Glycine-Histidine (Gly-His)DPPH Assay0.5 - 6 mg/mLShowed antioxidant activity, which was enhanced when decorated with silver nanoparticles. nih.gov

It is important to note that these findings are based on related peptides, and dedicated in vitro studies are required to quantify the specific antioxidant potential and mechanisms of this compound.

Computational and Theoretical Chemistry of Diglycyl Histidine N Methylamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a pivotal computational method used to predict the preferred orientation of one molecule (a ligand, such as Diglycyl-histidine-N-methylamide) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in identifying potential protein targets and elucidating the specific geometric and energetic interactions that stabilize the complex. nih.gov For this compound, docking simulations can screen large databases of protein structures to identify those with binding sites that are sterically and electrostatically complementary to the peptide.

The process involves placing the flexible peptide into the active site of a target protein and evaluating the interaction energy for numerous possible conformations and orientations. The results can rank potential protein targets and provide detailed hypotheses about the binding mode, highlighting key interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces that are crucial for molecular recognition. For instance, docking could reveal how the imidazole (B134444) ring of the histidine residue interacts with amino acids in a binding pocket, a common and critical interaction in biological systems. nih.gov

The success of molecular docking hinges on two key components: the search algorithm and the scoring function. nih.govnih.gov

Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the protein's binding site. researchgate.net Common algorithms include:

Systematic Searches: These methods exhaustively explore the rotational freedom around the ligand's single bonds.

Stochastic or Random Methods: Techniques like Monte Carlo and Genetic Algorithms introduce random changes to the ligand's position, orientation, and conformation, and use a scoring function to guide the search towards more favorable states. researchgate.net

Simulation Methods: Molecular dynamics-based docking uses physical principles to simulate the movement of the ligand into the binding site.

Scoring Functions: After a search algorithm generates a potential binding pose, a scoring function estimates the binding affinity or goodness-of-fit. nih.govnih.gov These functions are classified into several types:

Physics-Based Scoring Functions: These use classical force fields to calculate energies associated with non-covalent interactions like van der Waals forces and electrostatics.

Empirical Scoring Functions: These are regression-based functions that use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) to predict binding energy. The weights are derived from fitting to experimental data of known protein-ligand complexes. mdpi.com

Knowledge-Based Scoring Functions: These derive statistical potentials from databases of experimentally determined structures, reflecting the observed frequencies of specific atom-pair contacts. mdpi.com

Machine Learning-Based Scoring Functions: A newer class that uses machine learning models, trained on large datasets of protein-ligand complexes, to predict binding affinity with higher accuracy. nih.govmdpi.com

The choice of algorithm and scoring function can significantly impact the outcome of a docking study on this compound, with different functions showing varying performance depending on the nature of the protein target. nih.gov

Table 1: Common Ligand-Protein Docking Algorithms and Scoring Functions

Category Component Examples Primary Function
Search Algorithm Systematic-Explores all degrees of freedom systematically.
StochasticMonte Carlo, Genetic Algorithms (e.g., in AutoDock)Randomly samples conformations and orientations. nih.gov
SimulationMolecular Dynamics (MD)Simulates the physical movement of the ligand.
Scoring Function Physics-BasedAMBER, CHARMMCalculates energy based on classical mechanics principles.
EmpiricalGlideScore, ChemScorePredicts binding energy using weighted interaction terms. mdpi.com
Knowledge-BasedDrugScore, PMFUses statistical potentials from known structures. mdpi.com
Machine LearningRF-Score, NN/PBSAEmploys trained models for affinity prediction. mdpi.com

Computational predictions from molecular docking must be validated to be considered reliable. nih.gov A primary method of validation is to compare the top-ranked docking pose with an experimentally determined structure of the same complex, typically obtained through X-ray crystallography. nih.gov A successful docking protocol is often defined by its ability to reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å. nih.gov

Other validation methods include:

Re-docking: The co-crystallized ligand is extracted from the protein and then docked back into the binding site. A low RMSD between the docked pose and the original crystal structure indicates the protocol's ability to find the correct solution. nih.gov

Cross-docking: A ligand from one crystal structure is docked into a different, but related, protein structure to assess the robustness of the docking protocol. nih.gov

Enrichment Studies: Docking is used to screen a library of known active compounds along with a set of "decoy" molecules (compounds with similar physical properties but are known to be inactive). A successful protocol will rank the active compounds significantly higher than the decoys. nih.gov

Correlation with Experimental Affinities: For a series of related ligands, the calculated docking scores should ideally correlate with their experimentally measured binding affinities (e.g., Ki or IC50 values). nih.gov

For this compound, any predicted binding mode would remain hypothetical until validated against experimental data, ensuring the computational model accurately reflects the physical reality of the molecular interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations solve the Schrödinger equation to provide a detailed description of a molecule's electronic structure. nih.gov These methods offer unparalleled accuracy for understanding the intrinsic properties of this compound, such as its charge distribution, protonation states, and chemical reactivity, which are governed by the behavior of its electrons. nih.gov

Density Functional Theory (DFT) is a widely used QC method that is particularly well-suited for studying biological molecules. researchgate.net One of its critical applications is the prediction of protonation states and pKa values. The histidine residue in this compound has an imidazole side chain that can exist in different protonation states depending on the pH of its environment. nih.gov The pKa of this group is the pH at which the protonated and deprotonated forms are in equal concentration. nih.gov

Table 2: Predicted Protonation-Dependent Properties of this compound via DFT

pH Range Dominant Species Key Protonated/Deprotonated Groups Overall Charge (Predicted)
Acidic (e.g., pH < 4) CationicN-terminal amine, Histidine imidazole+2
Physiological (e.g., pH ~ 7) Zwitterionic/CationicN-terminal amine (protonated)+1
Basic (e.g., pH > 9) Neutral/AnionicHistidine imidazole (deprotonated)0 or -1

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy and localization of these orbitals are key indicators of a molecule's chemical reactivity. libretexts.org

HOMO: Represents the ability to donate an electron. Regions of the molecule where the HOMO is localized are nucleophilic.

LUMO: Represents the ability to accept an electron. Regions where the LUMO is localized are electrophilic.

The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. malayajournal.org For this compound, FMO analysis can identify the most likely sites for metabolic reactions or covalent bond formation.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. malayajournal.orgbhu.ac.in It visually represents the charge distribution and is used to predict reactivity and intermolecular interactions.

Red regions (negative potential): Indicate electron-rich areas, such as those around oxygen and nitrogen atoms, which are susceptible to electrophilic attack and are favorable for hydrogen bond accepting.

Blue regions (positive potential): Indicate electron-poor areas, such as those around hydrogen atoms attached to heteroatoms, which are susceptible to nucleophilic attack and are favorable for hydrogen bond donating.

For this compound, the MEP surface would highlight the negative potential around the carbonyl oxygens and the imidazole nitrogen, and positive potential around the amide and amine hydrogens, providing a clear guide to its non-covalent interaction patterns. bhu.ac.in

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Transitions

While quantum chemistry provides a static picture, Molecular Dynamics (MD) simulations introduce the element of time, allowing researchers to observe the dynamic behavior of molecules. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time. nih.gov

For this compound, MD simulations, typically conducted in a simulated box of water molecules, can reveal:

Conformational Flexibility: The peptide is not a rigid structure. MD simulations can map its conformational landscape, showing the different shapes it can adopt and the transitions between them. irbbarcelona.orgmdpi.com This is critical for understanding how it might adapt its shape to fit into a protein binding site.

Solvation and Hydration: Simulations explicitly model the interactions between the peptide and surrounding water molecules, showing the formation and breaking of hydrogen bonds and the structure of the hydration shell.

Ligand-Protein Dynamics: When this compound is simulated in complex with a protein, MD can assess the stability of the docked pose. nih.gov It reveals the flexibility of both the ligand and the protein's active site, providing a more realistic view of the binding event than static docking. The simulation can show whether the initial docked pose is stable over time or if the ligand shifts to a different, more stable binding mode. nih.gov These simulations can also be used to calculate binding free energies, offering a more rigorous prediction of binding affinity.

MD simulations provide the essential link between static structures and dynamic biological function, revealing the complex dance of conformational changes and intermolecular interactions that define the behavior of this compound at the molecular level. nih.gov

Characterization of Binding Hotspots and Interaction Stabilities

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the binding hotspots and interaction stabilities of the chemical compound this compound. Computational studies, which are essential for identifying specific amino acid residues or regions of a molecule that contribute most significantly to binding affinity (hotspots) and for quantifying the energetic stability of its interactions with potential binding partners, have not been published for this particular tripeptide.

General computational methods, such as molecular docking and molecular dynamics simulations coupled with free energy calculations (e.g., MM/PBSA or LIE), are commonly employed to elucidate such binding characteristics. However, the application of these methods to this compound has not been documented. For instance, studies on histidine-containing peptides often focus on their role within larger antimicrobial peptides or their interactions with lipid membranes, rather than a detailed analysis of a small, isolated tripeptide's binding profile. nih.gov Similarly, while computational analyses exist for analogous small peptides like the glycine (B1666218) tripeptide analog Ac-Gly-Gly-NHMe, the absence of the imidazole side chain of histidine in these analogs means the findings cannot be directly extrapolated to predict the behavior of this compound. nih.gov

Solvent Effects and Hydration Shell Dynamics

There is no specific research available on the solvent effects and hydration shell dynamics of this compound. The behavior of water molecules in the immediate vicinity of a solute, known as the hydration shell, is critical to its conformational stability and interactions. Molecular dynamics simulations are the primary tool for investigating these phenomena at an atomic level.

While general principles of biomolecular hydration are well-established, detailing how water dynamics in the hydration shell are perturbed compared to bulk water, these have been studied in the context of larger proteins and other biomolecules. acs.orgmpg.de For example, research on short peptides has shown that they can induce significant spontaneous curvature in lipid bilayers, a process heavily influenced by hydration and electrostatic interactions. acs.orgmpg.de Furthermore, computational studies on glycine tripeptide analogs have explored the influence of aqueous solvation on conformational preferences, finding that specific turn-like structures are stabilized by the solvent. nih.gov However, without specific simulations for this compound, details regarding the number of water molecules in its hydration shells, their residence times, and their influence on the peptide's conformational landscape remain unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (Non-Clinical Parameters)

A search of the scientific literature reveals no evidence of Quantitative Structure-Activity Relationship (QSAR) models developed specifically for this compound concerning non-clinical parameters. QSAR studies are computational models that aim to correlate the chemical structure of a compound with its activity. For non-clinical parameters, this could include properties like solubility, lipophilicity, or binding affinity to a non-biological target.

The development of a QSAR model requires a dataset of structurally related compounds with measured activity values. As there are no published studies providing such data for a series of analogs of this compound, the foundational information required to build a QSAR model is not available.

Structure Activity Relationship Sar Studies and Analog Design for Research Purposes

Systematic Analog Design and Synthesis to Elucidate Key Pharmacophores

The systematic design and synthesis of analogs are a cornerstone of medicinal chemistry and chemical biology, aiming to dissect the molecular interactions of a lead compound. For Diglycyl-histidine-N-methylamide, this process would involve the methodical alteration of its constituent parts: the two glycine (B1666218) residues, the histidine residue, the peptide bonds, and the N-methylamide terminus.

The synthesis of such analogs can be achieved through established solid-phase or solution-phase peptide synthesis protocols. For instance, the synthesis of related histidine-containing peptides has been well-documented, providing a clear path for generating a library of this compound derivatives. nih.govnih.gov The design strategy for elucidating pharmacophores often begins with creating a model of the essential interaction points. A pharmacophore model for a peptide like this would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. researchgate.net

Key synthetic modifications to probe the pharmacophoric features of this compound would include:

Alanine (B10760859) Scanning: Replacing each amino acid residue one by one with alanine to determine the importance of the side chains.

Positional Isomers: Synthesizing isomers such as Gly-His-Gly-N-methylamide or His-Gly-Gly-N-methylamide to understand the significance of the amino acid sequence.

Side Chain Modifications: Altering the imidazole (B134444) ring of histidine (e.g., methylation at different positions) or the length and nature of the glycine residues.

Backbone Modifications: Introducing changes to the peptide bonds, such as N-methylation, to alter conformational flexibility.

These systematically designed analogs serve as molecular probes to map the binding site of a target receptor or enzyme, revealing which parts of the molecule are essential for recognition and which can be modified to enhance properties like potency or selectivity.

Impact of Amino Acid Substitutions on Binding and Interaction Properties

The substitution of amino acids within the this compound sequence can have profound effects on its binding and interaction properties. The choice of which amino acid to substitute and what to replace it with is guided by the desire to understand the role of each component of the peptide.

The Role of Glycine Residues: The two glycine residues in the sequence provide significant conformational flexibility due to the absence of a bulky side chain. khanacademy.org Replacing glycine with a more sterically hindered amino acid like alanine can restrict this flexibility, which may either enhance or diminish binding affinity depending on the required conformation for interaction with a biological target. osti.gov Studies on other peptides have shown that glycine substitutions can significantly alter structure and function. osti.gov For instance, in the context of the endopeptidase ALE-1, which recognizes glycylglycine (B550881) motifs, mutations in the binding region can abolish activity, highlighting the specificity of such interactions. nih.gov

The Crucial Histidine Residue: The histidine residue is often a key player in the biological activity of peptides due to its imidazole side chain. The pKa of the imidazole ring is close to physiological pH, allowing it to act as both a proton donor and acceptor in biological processes. khanacademy.org Furthermore, the histidine side chain is a well-known metal chelator, particularly for ions like copper (Cu²⁺) and zinc (Zn²⁺). researchgate.netmdpi.com The tripeptide Gly-Gly-His (GGH) is a known copper-binding peptide, and this property is central to some of its biological effects. researchgate.netnih.gov Substituting the histidine with another amino acid, such as alanine or phenylalanine, would likely abolish these metal-binding capabilities and any associated biological activity. Conversely, introducing histidine into a peptide sequence can confer new properties, as seen in studies where histidine interruptions in polyglutamine tracts mitigate pathological aggregation. nih.gov

The following table summarizes the predicted impact of single amino acid substitutions in this compound based on the known properties of its constituent amino acids.

Original ResidueSubstitutionPredicted Impact on PropertiesRationale
Glycine (Position 1 or 2)AlanineDecreased conformational flexibility; may alter binding affinity.Introduction of a methyl side chain restricts backbone rotation.
Glycine (Position 1 or 2)ProlineIntroduction of a rigid bend in the peptide backbone.Proline's cyclic structure dramatically alters peptide conformation.
Histidine (Position 3)AlanineLoss of metal-binding capacity; loss of hydrogen bonding potential of the imidazole ring.Alanine's side chain is a non-polar methyl group.
Histidine (Position 3)ArginineAltered charge and hydrogen bonding potential; potential loss of specific metal chelation.Arginine has a positively charged guanidinium (B1211019) group.
Histidine (Position 3)PhenylalanineIntroduction of a bulky, hydrophobic aromatic ring; loss of imidazole-specific interactions.Phenylalanine's side chain is a non-polar benzyl (B1604629) group.

Influence of N-Methylation and C-Terminal Amidation on Peptide Conformation and Activity

Modifications to the peptide backbone and termini, such as N-methylation and C-terminal amidation, are critical strategies in peptide chemistry to enhance stability and modulate biological activity.

N-Methylation: The introduction of a methyl group to a peptide bond nitrogen (N-methylation) has several significant consequences. It removes the ability of that nitrogen to act as a hydrogen bond donor, which can disrupt secondary structures like β-sheets. researchgate.net However, it can also introduce steric constraints that favor specific conformations, sometimes leading to a more rigid and biologically active structure. researchgate.netnih.gov For example, N-methylation can promote the formation of β-turns in dipeptides. researchgate.net In cyclic peptides, specific patterns of N-methylation have been shown to be crucial for achieving good membrane permeability and oral bioavailability by shielding backbone polar groups and stabilizing a favorable conformation. nih.gov For this compound, N-methylation of one or more of the peptide bonds would be expected to alter its conformational landscape, which could in turn affect its receptor binding and biological activity.

C-Terminal Amidation: The N-methylamide group at the C-terminus of this compound is a key feature. C-terminal amidation is a common post-translational modification in many bioactive peptides. nih.gov This modification neutralizes the negative charge of the C-terminal carboxylate group, which can be critical for receptor interaction. nih.gov Amidation is also known to significantly increase the resistance of peptides to degradation by carboxypeptidases, thereby extending their biological half-life. nih.gov Studies on various neuropeptides have demonstrated that the C-terminal amide is often essential for full biological activity. nih.gov For instance, in the case of the hormone amylin, C-terminal amidation has a major impact on receptor activation. nih.gov Therefore, the C-terminal N-methylamide of the target compound is likely a crucial determinant of its stability and activity.

The table below outlines the general effects of these modifications on peptide properties.

ModificationGeneral Effect on ConformationGeneral Effect on ActivityGeneral Effect on Stability
N-Methylation Increased rigidity; potential to favor specific turns; loss of H-bond donor. researchgate.netnih.govCan increase or decrease activity depending on the required conformation for binding. nih.govCan increase resistance to proteolytic enzymes.
C-Terminal Amidation Can influence local conformation by removing a negative charge. nih.govOften essential for full biological activity and receptor binding. nih.govnih.govIncreases stability by blocking degradation by carboxypeptidases. nih.gov

Development of Structure-Property Correlations for Research Tools

By integrating the findings from systematic analog synthesis and biological testing, researchers can develop structure-property correlations. This involves establishing a quantitative or qualitative relationship between specific structural features and the resulting biological or physicochemical properties. For this compound, this could involve correlating changes in its structure with properties such as binding affinity to a specific receptor, enzymatic inhibition, or metal ion chelation.

For example, a quantitative structure-activity relationship (QSAR) model could be developed. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov To build such a model for this compound analogs, a set of derivatives would be synthesized and their biological activities measured. Then, various physicochemical and structural descriptors (e.g., logP, molar volume, electronic properties) would be calculated for each analog. Statistical methods, such as multiple linear regression, would then be used to derive a model that predicts activity based on these descriptors. nih.gov

A successful QSAR model can be a powerful predictive tool, allowing researchers to:

Estimate the activity of novel, unsynthesized analogs.

Prioritize the synthesis of the most promising compounds.

Gain insight into the key molecular features driving the observed activity.

Beyond QSAR, simpler structure-property correlations can be invaluable. For instance, by systematically replacing the histidine in this compound with other amino acids and measuring the effect on copper binding, a clear correlation between the presence of the imidazole ring and metal chelation can be established. researchgate.net These correlations are fundamental to refining the design of analogs as selective and potent research tools to explore biological pathways.

Advanced Analytical Techniques for Research Characterization of Diglycyl Histidine N Methylamide

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of peptides, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the elemental composition of the parent molecule and any associated impurities. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly coupled with high-resolution analyzers such as time-of-flight (TOF) or Orbitrap. nih.gov

For Diglycyl-histidine-N-methylamide, HRMS is used to confirm its molecular weight by comparing the experimentally measured mass with the theoretically calculated mass. The high resolving power can distinguish the peptide from other molecules with the same nominal mass but different elemental formulas. nist.gov Furthermore, HRMS serves as a powerful method for purity assessment. It can detect and identify potential impurities, such as byproducts from the synthesis process, including deletion sequences (e.g., missing a glycine (B1666218) residue) or protecting group remnants. Data-independent acquisition (DIA) is a modern mass spectrometric approach that enables high-throughput, accurate, and reproducible quantification of modifications and impurities. researchgate.net

Table 1: Theoretical HRMS Data for this compound (C₁₃H₂₀N₆O₄) The table below outlines the calculated monoisotopic mass and the expected m/z values for common adducts and charge states observed in ESI-HRMS.

AttributeFormulaCalculated m/z
Monoisotopic Mass C₁₃H₂₀N₆O₄324.1546
Protonated Ion [M+H]⁺ [C₁₃H₂₁N₆O₄]⁺325.1624
Sodiated Adduct [M+Na]⁺ [C₁₃H₂₀N₆O₄Na]⁺347.1443
Doubly Charged Ion [M+2H]²⁺ [C₁₃H₂₂N₆O₄]²⁺163.0850

Chromatographic Methods for Purity, Homogeneity, and Impurity Profiling (e.g., HPLC, UPLC, GC)

Chromatographic techniques are central to assessing the purity and homogeneity of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing non-volatile compounds like peptides. sielc.comsielc.com These techniques separate the target peptide from impurities based on differences in their physicochemical properties (e.g., hydrophobicity, charge) as they interact with the stationary phase of the column. helixchrom.com

Reversed-phase HPLC (RP-HPLC) is typically the method of choice, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is employed to separate the main peptide peak from any closely related impurities. UPLC, using columns with smaller particle sizes, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.net

Gas Chromatography (GC) is generally not used for intact peptides due to their low volatility and thermal instability. However, GC coupled with Mass Spectrometry (GC-MS) can be employed for amino acid analysis after the peptide is hydrolyzed into its constituent amino acids and then derivatized to make them volatile. nih.govsigmaaldrich.comnih.gov This can confirm the amino acid composition of the peptide.

Table 2: Representative RP-HPLC Method for Purity Analysis This table presents a typical gradient elution program for the purity assessment of a hydrophilic peptide like this compound.

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
09551.0
2565351.0
275951.0
309551.0

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the functional groups and secondary structure of peptides. These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to the local chemical environment and conformation.

FTIR spectroscopy is particularly useful for identifying characteristic vibrations of the peptide backbone and amino acid side chains. okstate.edu For this compound, key absorption bands would include the Amide I band (primarily C=O stretching) and the Amide II band (N-H bending and C-N stretching), which are sensitive to the peptide's secondary structure. nih.gov Vibrations from the histidine's imidazole (B134444) ring and the terminal N-methylamide group can also be identified. researchgate.netresearchgate.net

Raman spectroscopy offers complementary information and is particularly advantageous for aqueous solutions due to the weak Raman scattering of water. It can also provide insights into the conformation of the peptide and the protonation state of the histidine imidazole ring. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound This table lists the expected vibrational modes and their approximate frequencies in FTIR/Raman spectra.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Peptide Backbone Amide I (C=O stretch)1630 - 1680
Amide II (N-H bend, C-N stretch)1510 - 1580
N-H Stretch3250 - 3350
Histidine Side Chain Imidazole Ring Stretch1570 - 1600
Imidazole Ring =C-H Stretch~3110
Glycine CH₂ Stretch2850 - 2950
N-Methylamide C=O Stretch (Amide I)~1640
N-H Stretch~3300

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. diva-portal.org While typically used for solid-state samples, it can provide valuable information for peptides in their powder form. XPS analyzes the kinetic energies of photoelectrons ejected from the sample when irradiated with a soft X-ray source. The binding energy of these core-level electrons is characteristic of the element and its chemical environment. rsc.org

For this compound, XPS can verify the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between the different chemical states of these atoms. researchgate.net For example, the N 1s spectrum can differentiate the nitrogen atoms in the peptide backbone, the protonated α-amine, and the two distinct nitrogens within the histidine imidazole ring. whiterose.ac.ukrsc.org Similarly, the C 1s spectrum can resolve carbons from the peptide backbone, the carboxylate group, and the side chains. researchgate.net

Table 4: Predicted XPS Core-Level Binding Energies (eV) for this compound The table shows approximate binding energies for the different chemical environments of C, N, and O atoms in the peptide.

Core LevelFunctional GroupApproximate Binding Energy (eV)
C 1s C-C, C-H284.8 - 285.0
C-N (Amine, Imidazole)285.8 - 286.3
C=O (Amide)288.0 - 288.5
N 1s C=N (Imidazole)~398.8
C-N-C (Amide)~400.1
C-NH (Imidazole)~400.4
-NH₃⁺ (N-terminus)~401.5
O 1s C=O (Amide)~531.5

Biophysical Methods for Solution Behavior (e.g., DLS for aggregation, ITC for binding thermodynamics, SPR for kinetics)

Understanding the behavior of this compound in solution is crucial for its application in biological research. A range of biophysical methods are used to study its aggregation state and interaction with other molecules.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. unchainedlabs.com It is primarily used to detect the presence of aggregates. nih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov From these fluctuations, the hydrodynamic radius (Rh) and the polydispersity index (PDI), a measure of the heterogeneity of the sample, can be determined. diva-portal.org For a high-quality research peptide, a monomodal size distribution with a low PDI is expected, indicating a homogeneous, non-aggregated sample.

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions in solution. sygnaturediscovery.com It directly measures the heat released or absorbed during the binding event between two molecules. youtube.com By titrating a ligand into a solution containing the peptide (or vice versa), ITC can determine the binding affinity (dissociation constant, KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, without the need for labeling or immobilization. nih.gov This is particularly relevant for studying the interaction of the histidine residue with metal ions.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real time. bioradiations.com One molecule (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over the surface. ox.ac.uk Binding causes a change in the refractive index at the surface, which is detected as a response. researchgate.net SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov This method is ideal for characterizing the binding kinetics of this compound to a target protein or other biomolecule. nih.gov

Table 5: Summary of Biophysical Characterization Data This table presents hypothetical data from DLS, ITC, and SPR analyses to illustrate the type of information obtained.

TechniqueParameter MeasuredIllustrative FindingInterpretation
DLS Hydrodynamic Radius (Rh)1.2 nmConsistent with monomeric peptide
Polydispersity Index (PDI)< 0.2Sample is monodisperse and not aggregated
ITC Dissociation Constant (KD)15 µMModerate affinity binding to a metal ion (e.g., Cu²⁺)
Enthalpy (ΔH)-8.5 kcal/molBinding is enthalpically driven
SPR Association Rate (ka)2.5 x 10³ M⁻¹s⁻¹Moderately fast association
Dissociation Rate (kd)3.75 x 10⁻² s⁻¹Complex has a moderate half-life

Biochemical Stability and Degradation Pathways of Diglycyl Histidine N Methylamide in Vitro

Enzymatic Degradation in Model Biochemical Systems (e.g., Proteases, Peptidases)

The susceptibility of peptides to enzymatic degradation is a primary determinant of their half-life in biological systems. Peptidases, a class of enzymes that hydrolyze peptide bonds, are ubiquitous in biological preparations and can be broadly categorized into exopeptidases (cleaving at the ends of a peptide chain) and endopeptidases (cleaving within the chain).

The structure of Diglycyl-histidine-N-methylamide, with its two peptide bonds and a C-terminal N-methylamide, presents several potential sites for enzymatic cleavage. However, specific modifications to this peptide, particularly the C-terminal N-methylamide, are expected to confer a degree of resistance to certain peptidases. For instance, carboxypeptidases, which cleave the C-terminal amino acid, may exhibit reduced activity due to the N-methylated amide bond. Research on peptide amidases has shown that N-methyl amides tend to react in low yields, suggesting a level of steric hindrance or altered substrate recognition. researchgate.net

Furthermore, the N-methylation of peptide backbones is a known strategy to enhance metabolic stability. This modification can lead to a conformational change in the peptide, which may decrease its affinity for the active site of proteases, thereby increasing its resistance to enzymatic degradation. nih.gov For example, the N-methylation of an amide bond adjacent to a cleavage site has been shown to confer greater resistance to enzymatic degradation than N-methylation at the cleavage site itself. nih.gov

While specific studies on the enzymatic degradation of this compound are not extensively documented, the general principles of peptide chemistry suggest that the N-methylamide group offers a protective effect against certain peptidases.

Table 1: Potential Enzymatic Cleavage Sites in this compound and a Comparison with its Unmodified Counterpart, Diglycyl-histidine

Potential Cleavage SiteEnzyme ClassExpected Susceptibility of Diglycyl-histidineExpected Susceptibility of this compound
Gly-Gly peptide bondAminopeptidases, Dipeptidyl peptidasesHighHigh
Gly-His peptide bondAminopeptidases, EndopeptidasesHighHigh
C-terminal HistidineCarboxypeptidasesHighLow to Moderate

Chemical Stability under Varying pH and Redox Conditions (In Vitro)

The chemical stability of peptides in solution is influenced by factors such as pH and the presence of oxidizing or reducing agents. The amide bonds within a peptide are susceptible to hydrolysis, particularly under acidic or basic conditions.

For this compound, the two peptide bonds and the C-terminal N-methylamide bond are the primary sites of potential chemical degradation. While the C-terminal amide bond is generally more stable to hydrolysis than an ester bond, it can be cleaved under strong acidic conditions. Studies on dipeptide derivatives have shown that the peptide bond at the C-terminus can be sensitive to trifluoroacetic acid (TFA). uminho.pt

The imidazole (B134444) side chain of the histidine residue can also participate in chemical reactions. Under oxidative conditions, the imidazole ring can be susceptible to degradation. The stability of tripeptides in aqueous solutions is also influenced by the conformational equilibrium between different secondary structures, which can be affected by the solvent environment. researchgate.net

Table 2: Predicted Stability of this compound under Different In Vitro Conditions

ConditionPotential Effect on this compound
Acidic pH (e.g., pH < 4)Increased rate of hydrolysis of peptide and N-methylamide bonds.
Neutral pH (e.g., pH 7)Relatively stable, with slow hydrolysis over time.
Basic pH (e.g., pH > 9)Increased rate of hydrolysis of peptide and N-methylamide bonds.
Oxidizing conditionsPotential for degradation of the histidine imidazole side chain.
Reducing conditionsGenerally stable, unless specific reducible groups are present.

Identification of Degradation Products and Mechanisms

The degradation of this compound in vitro would primarily occur through the hydrolysis of its amide linkages. This would result in a mixture of smaller peptides, individual amino acids, and N-methylamine.

The primary degradation pathways would involve the cleavage of:

The peptide bond between the two glycine (B1666218) residues.

The peptide bond between glycine and histidine.

The C-terminal N-methylamide bond.

Hydrolysis of the first peptide bond would yield Glycine and Glycyl-histidine-N-methylamide. Cleavage of the second peptide bond would produce Diglycine and Histidine-N-methylamide. Hydrolysis of the C-terminal N-methylamide bond would result in Diglycyl-histidine and N-methylamine. Complete hydrolysis would lead to the constituent molecules: two molecules of Glycine, one molecule of Histidine, and N-methylamine.

Table 3: Potential Degradation Products of this compound via Hydrolysis

Degradation ProductResulting From Cleavage Of
GlycineGly-Gly peptide bond, and subsequent cleavage of Gly-His-N-methylamide
Glycyl-histidine-N-methylamideGly-Gly peptide bond
DiglycineGly-His peptide bond
Histidine-N-methylamideGly-His peptide bond
Diglycyl-histidineC-terminal N-methylamide bond
N-methylamineC-terminal N-methylamide bond
HistidineGly-His peptide bond and subsequent cleavage of His-N-methylamide

Strategies for Enhancing In Vitro Biochemical Stability for Research Applications

For research applications requiring a longer-lasting, active peptide, several strategies can be employed to enhance the in vitro biochemical stability of this compound.

Further N-methylation: As previously discussed, N-methylation of the peptide backbone can significantly increase resistance to proteolysis. nih.gov Introducing additional N-methyl groups at the nitrogen atoms of the peptide bonds could further stabilize the molecule.

Use of Protease Inhibitors: In experimental setups where proteases are a concern, the addition of a cocktail of protease inhibitors to the buffer can effectively prevent enzymatic degradation.

Optimization of Buffer Conditions: Maintaining an optimal pH and avoiding harsh chemical conditions can prolong the chemical stability of the peptide. For long-term storage, lyophilization and storage at low temperatures (-20°C or -80°C) are recommended.

Cyclization: Cyclizing the peptide, for instance, by forming an amide bond between the N-terminus and the C-terminus (if modified to a carboxylic acid) or a side chain, can "lock" the peptide into a conformation that is less susceptible to enzymatic degradation. nih.gov

Incorporation of Non-natural Amino Acids: Replacing one or more of the natural amino acids with non-proteinogenic amino acids can hinder recognition by proteases, thereby increasing stability.

Table 4: Summary of Strategies to Enhance In Vitro Stability

StrategyMechanism of Action
Additional N-methylationSteric hindrance and conformational changes reduce protease recognition. nih.gov
Protease InhibitorsDirectly inhibit the activity of degrading enzymes.
Optimized Buffer ConditionsMinimizes chemical hydrolysis of amide bonds.
Lyophilization and Low-Temperature StorageReduces molecular motion and chemical reactivity.
CyclizationConformational constraint reduces susceptibility to exopeptidases and some endopeptidases. nih.gov
Incorporation of Non-natural Amino AcidsAlters the structure to prevent recognition by proteases.

Research Applications and Future Directions for Diglycyl Histidine N Methylamide

Development as a Biochemical Probe for Metal Homeostasis Studies

The imidazole (B134444) side chain of histidine is a potent ligand for many transition metal ions, making peptides containing this amino acid crucial for studying metal homeostasis. mdpi.comnih.govwikipedia.org Diglycyl-histidine-N-methylamide, by isolating the metal-binding function to a single C-terminal histidine, provides a simplified system to probe the intricate coordination chemistry that underpins biological metal management.

Theoretical and spectroscopic studies on histidine and its simple peptide derivatives have elucidated the specific ways it interacts with essential divalent metal ions like copper(II), zinc(II), nickel(II), and iron(II). mdpi.comnih.gov The coordination is highly dependent on pH, as the imidazole nitrogen must be deprotonated to bind the metal. nih.gov The resulting geometry of the metal complex is also specific to the ion; for instance, Zn(II) often favors a tetrahedral geometry, whereas Ni(II) tends toward square pyramidal or octahedral arrangements. mdpi.com

By using model peptides like this compound and its analogs (e.g., Gly-Gly-His), researchers can systematically investigate metal coordination without the complexity of a larger protein structure. nih.gov Density functional theory (DFT) calculations have been employed to explore the coordination of various divalent transition metal ions with histidine, revealing that it can act as a bidentate or tridentate ligand. nih.govnih.gov Such studies provide fundamental insights into how proteins and enzymes coordinate metal ions, which is critical for functions ranging from catalysis to maintaining structural integrity. mdpi.comnih.gov

Metal IonTypical Coordination GeometryKey Coordinating Atoms from Peptide
Copper(II)Square Planar / Distorted OctahedralAmino (NH2), Amide (N-), Imidazole (N)
Zinc(II)Tetrahedral / OctahedralImidazole (N), Carboxylate (O), Amino (NH2)
Nickel(II)Square Pyramidal / OctahedralAmino (NH2), Amide (N-), Imidazole (N)
Iron(II)Distorted OctahedralImidazole (N), Carboxylate (O), Amino (NH2)
Manganese(II)Distorted OctahedralImidazole (N), Carboxylate (O), Amino (NH2)

Utility in Investigating Histidine's Role in Peptide Function and Protein Interactions

The specific role of a single amino acid residue within a peptide or protein can be difficult to discern. This compound provides a minimal framework to isolate and understand the contributions of its C-terminal histidine. The unique properties of histidine's imidazole side chain allow it to participate in a wide array of interactions, including cation-π, π-π stacking, and hydrogen bonding, with its behavior often modulated by the local pH environment. nih.gov

Studies on designed histidine-rich peptides demonstrate that the precise positioning and orientation of histidine residues are critical for function. nih.gov For example, in amphipathic helical peptides, the alignment of histidines on one face dictates the peptide's ability to interact with and disrupt membranes, a key factor in their antimicrobial and cell-penetrating activities. nih.govpnas.org The pH-dependent charge of histidine acts as a "switch"; at neutral pH, the peptide may be less active, but in the acidic environment of an endosome, protonation of the histidines increases the peptide's positive charge and amphipathicity, triggering membrane lysis. nih.govnih.gov

By comparing simple histidine-containing peptides with analogs where histidine is replaced by another amino acid (e.g., lysine), researchers can quantify the specific thermodynamic contributions of histidine to binding events, such as interactions with nucleic acids. nih.gov Such studies have shown that a protonated histidine can contribute similarly to a lysine (B10760008) in terms of electrostatic interaction but offers unique pH-responsive behavior. nih.gov This makes simple models like this compound invaluable for dissecting the nuanced roles of histidine in molecular recognition and catalysis. nih.gov

Application as a Scaffold for Rational Design of Bio-inspired Materials (Non-Biological)

Nature provides sophisticated blueprints for advanced materials. One such example is the mussel byssus, the collection of threads a mussel uses to anchor itself to surfaces. These threads exhibit remarkable self-healing properties, which are attributed to sacrificial cross-links formed by the coordination of metal ions (predominantly Zn²⁺) with histidine residues in the thread proteins. nih.gov This natural design principle has inspired the use of the histidine-metal coordination motif as a dynamic and reversible cross-linking mechanism in synthetic polymers. nih.govacs.org

The simple, well-defined structure of this compound encapsulates the essential chemical functionality—the C-terminal histidine—required for this type of metal coordination. Researchers have incorporated histidine moieties into polymer backbones, such as poly(ethylene glycol) (PEG), to create hydrogels that exhibit self-healing and tunable mechanical properties. nih.govacs.org When a metal ion like Zn²⁺ or Ni²⁺ is introduced, it forms reversible cross-links between the histidine side chains of different polymer strands. acs.org These bonds can break under stress, dissipating energy, and then reform, allowing the material to heal.

The viscoelastic properties of these hydrogels can be precisely tuned by controlling factors such as the type of metal ion, the pH, and the metal-to-histidine ratio. nih.govacs.org This approach has been used to create materials that can switch from viscoelastic to elastic, with relaxation times that can be adjusted over several orders of magnitude. nih.gov The use of a simple biological motif as a scaffold for these advanced materials highlights a powerful strategy in materials science, moving from bio-inspiration to rational design.

Metal Ion Cross-linkerPolymer SystemResulting PropertyBiological Inspiration
Zn(II)Histidine-modified PEG HydrogelSelf-healing, Tunable viscoelasticityMussel Byssal Thread
Ni(II)Histidine-modified PEG HydrogelSelf-healing, Stronger cross-linking than Zn(II)Mussel Byssal Thread
Fe(III)Amphiphilic L-histidine derivativeShear-triggered self-healing hydrogelGeneral Metalloprotein Chemistry
Cu(II)Histidine-modified PEG HydrogelStrong viscoelastic responseMussel Byssal Thread

Advancements in Peptide Mimetic Design Principles

Peptide mimetics are molecules designed to replicate the function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation or improved oral bioavailability. youtube.comresearchgate.net The design of these molecules relies on a deep understanding of the structure-activity relationships of the original peptide, particularly the three-dimensional arrangement of key amino acid side chains that form the "pharmacophore." nih.gov

Studying simple, structurally defined peptides like this compound helps to establish the foundational principles of these interactions. By understanding how a single histidine residue contributes to binding or activity, designers can incorporate that functionality into a more robust, non-peptidic scaffold. nih.gov Strategies for enhancing stability include cyclization, incorporating unnatural D-amino acids or beta-amino acids, and replacing peptide bonds. youtube.com

For example, a study on a peptide designed to mimic an antibody's binding site found that replacing cysteine residues with serine to create a linear, more flexible version largely preserved its activity. nih.gov This indicates that for some interactions, a rigid, covalently stabilized structure is not essential, providing valuable insight for simpler mimetic designs. nih.gov Understanding the fundamental coordination and interaction properties of individual residues, as can be done with this compound, is a critical first step in the rational design process of more complex and therapeutically relevant peptide mimetics.

Unexplored Research Avenues and Methodological Innovations

While this compound is a valuable tool, many of its potential applications and properties remain unexplored. A significant area of future research lies in the catalytic activity of small peptides. umn.edunih.gov The dipeptide seryl-histidine, for instance, has been shown to catalyze peptide and phosphodiester bond formation, acting as a minimalist version of a serine hydrolase enzyme. nih.gov This raises the question of whether this compound, or similar simple peptides, could possess latent catalytic functions, potentially acting as primitive organocatalysts relevant to prebiotic chemistry. nih.govnih.gov

Further research could focus on the following areas:

Screening for Novel Catalytic Activities: Systematically testing this compound and a library of related small peptides for the ability to catalyze a range of organic reactions. mdpi.com This could uncover novel, simple catalysts for chemical synthesis.

Peptide Fragment Condensation: Investigating the role of such peptides in promoting the oligomerization of amino acids, a scenario relevant to the origin of life. nih.govmdpi.com

Interactions with Membranes and Self-Assembly: Exploring how this compound interacts with lipid membranes or self-assembles into higher-order structures, potentially forming fibrils or coacervates. The recent development of coacervates from D-amino acid histidine-rich peptides suggests new avenues for creating stable biomaterials. biorxiv.org

Methodological Innovations: Applying advanced computational and spectroscopic techniques to model the behavior of this compound in various environments. youtube.com For example, molecular dynamics simulations could predict its conformational ensemble in solution, providing a more accurate picture of its behavior than a single static structure. youtube.com Similarly, advanced mass spectrometry and NMR techniques could further detail its coordination with a wider range of metal ions.

The study of small, random peptides is considered an underexplored reservoir of potential functionality. umn.edunih.gov Simple, well-defined molecules like this compound provide an ideal starting point for this exploration, promising new discoveries in catalysis, materials science, and our understanding of early chemical evolution.

Q & A

Q. What are the key considerations for optimizing the synthesis of diglycyl-histidine-N-methylamide to ensure high purity and yield?

Methodological Answer:

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies, monitoring coupling efficiency via ninhydrin or Kaiser tests .
  • Purify intermediates via reverse-phase HPLC (C18 column, gradient: 0.1% TFA in water/acetonitrile), and validate purity using LC-MS (>95% by UV-Vis at 220 nm) .
  • Optimize methylamide formation using HATU/DIPEA in DMF under inert conditions, with reaction progress tracked via TLC (silica gel, ninhydrin staining) .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z calculated for C₁₄H₂₃N₇O₄: 378.18) .
  • Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify backbone connectivity (e.g., methylamide proton resonance at δ 2.8–3.1 ppm) .
  • Compare spectral data with reference standards or computational predictions (DFT-based chemical shift modeling) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact, referencing analogous peptide safety guidelines .
  • Store lyophilized peptide at –20°C under argon to prevent oxidation/hydrolysis .
  • Follow waste disposal protocols for organic solvents (e.g., DMF) and peptide residues per institutional guidelines .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved in mechanistic studies?

Methodological Answer:

  • Conduct dose-response assays (e.g., IC₅₀ determination in enzyme inhibition studies) with standardized controls to address variability .
  • Validate target engagement using surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (KD) .
  • Apply systematic review principles (PRISMA framework) to analyze experimental variables (e.g., buffer pH, temperature) across conflicting studies .

Q. What experimental designs are recommended for studying the stability of this compound in physiological conditions?

Methodological Answer:

  • Simulate physiological environments (e.g., PBS at pH 7.4, 37°C) and analyze degradation kinetics via LC-MS over 24–72 hours .
  • Investigate protease susceptibility using trypsin/chymotrypsin assays and identify cleavage sites via Edman degradation .
  • Apply Arrhenius equation modeling to predict shelf-life under varying storage conditions .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses with histidine-binding receptors .
  • Use molecular dynamics simulations (GROMACS, AMBER) to analyze conformational stability over 100-ns trajectories .
  • Validate in silico findings with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Data Analysis and Reproducibility

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cellular assays?

Methodological Answer:

  • Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves and calculate EC₅₀/IC₅₀ values .
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring n ≥ 3 biological replicates .
  • Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Implement quality control (QC) checkpoints: HPLC purity, amino acid analysis, and endotoxin testing .
  • Use design of experiments (DoE) to identify critical process parameters (e.g., coupling time, reagent equivalents) .
  • Document all synthesis parameters in a centralized database for cross-batch comparisons .

Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

Methodological Answer:

  • Adhere to NIH ARRIVE 2.0 guidelines for experimental rigor (randomization, blinding, sample size justification) .
  • Obtain IACUC approval and report housing conditions, anesthesia protocols, and humane endpoints .
  • Disclose conflicts of interest and funding sources in publications .

Q. How can researchers ensure reproducibility when publishing data on this compound?

Methodological Answer:

  • Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo, Figshare) .
  • Provide step-by-step synthesis and assay protocols in supplementary materials .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.